molecular formula C16H12F2N2O B11843843 2-(difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 61554-55-0

2-(difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B11843843
CAS No.: 61554-55-0
M. Wt: 286.28 g/mol
InChI Key: DJSAGIOHTHYZPD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the difluoromethyl group and the o-tolyl group in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an o-tolyl boronic acid or its ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule.

Scientific Research Applications

2-(Difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces or within cells to trigger or inhibit signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure with a p-tolyl group instead of an o-tolyl group.

    2-(Difluoromethyl)-3-(m-tolyl)quinazolin-4(3H)-one: Similar structure with a m-tolyl group instead of an o-tolyl group.

Uniqueness

2-(Difluoromethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the specific combination of the difluoromethyl group and the o-tolyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and molecular interactions.

Properties

CAS No.

61554-55-0

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

2-(difluoromethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H12F2N2O/c1-10-6-2-5-9-13(10)20-15(14(17)18)19-12-8-4-3-7-11(12)16(20)21/h2-9,14H,1H3

InChI Key

DJSAGIOHTHYZPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(F)F

Origin of Product

United States

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